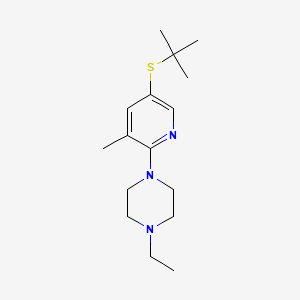
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(tert-butylthio)-3-methylpyridine intermediate, which can be achieved through the reaction of 3-methylpyridine with tert-butylthiol in the presence of a suitable catalyst . This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can engage in thiol-disulfide exchange reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine and piperazine moieties.
tert-Butyl mercaptan: Similar to tert-butylthiol but with different applications.
S-(tert-Butylthio)-L-cysteine: Contains the tert-butylthio group and is used in peptide synthesis.
Uniqueness
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its combination of a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H22N2S
- CAS Number : 1355189-41-1
- Molecular Weight : 270.41 g/mol
Research indicates that compounds with a piperazine core often exhibit diverse pharmacological effects, including:
- Antidepressant-like activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Anxiolytic effects : Behavioral assays have demonstrated that related piperazine derivatives can reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of related piperazine compounds. For instance, LQFM180, a piperazine derivative, exhibited significant antioxidant activity through electroanalytical assays and DPPH assays, indicating that similar mechanisms may be applicable to this compound .
Central Nervous System Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Research on related compounds has demonstrated:
- Sedative effects : In behavioral tests, certain piperazine derivatives decreased latency to sleep and increased sleep duration, indicating central depressant activity .
- Motor activity : Studies have shown that some derivatives do not significantly alter motor activity while providing anxiolytic benefits .
Study 1: Anxiolytic Activity Assessment
In a controlled study, researchers evaluated the anxiolytic effects of a structurally similar compound in various dosages (9.4, 18.8, and 37.6 mg/kg). Results indicated a dose-dependent reduction in anxiety-like behaviors in the open field test, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy .
Study 2: Antioxidant Evaluation
Another study focused on the antioxidant capacity of piperazine derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .
Comparative Analysis of Piperazine Derivatives
| Compound Name | CAS Number | Antioxidant Activity | Anxiolytic Effects | Central Nervous System Impact |
|---|---|---|---|---|
| LQFM180 | N/A | High | Yes | Sedative |
| This compound | 1355189-41-1 | TBD | TBD | TBD |
特性
分子式 |
C16H27N3S |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-13(2)11-14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3 |
InChIキー |
PLWYQRKEMJJQNK-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















